The Pivotal Role of PEG(2000)-C-DMG in Advanced Research: A Technical Guide
The Pivotal Role of PEG(2000)-C-DMG in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as PEG(2000)-C-DMG, is a PEGylated lipid that has become an indispensable component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] Its unique amphiphilic structure, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoylglycerol (DMG) anchor, imparts critical functionalities to LNP-based drug delivery systems.[3] This technical guide provides an in-depth overview of the applications of PEG(2000)-C-DMG in research, focusing on quantitative data, experimental methodologies, and key workflows.
Core Functions and Mechanism of Action
In LNP formulations, PEG(2000)-C-DMG plays a multifaceted role essential for the stability, biocompatibility, and in vivo performance of the nanoparticles.[4] The primary functions include:
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Steric Stabilization: The PEG chain forms a hydrophilic corona on the surface of the LNP, creating a steric barrier that prevents aggregation and fusion of the nanoparticles during formulation and storage.[4]
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Prolonged Circulation (Stealth Effect): This hydrophilic shield reduces the opsonization of LNPs by serum proteins, thereby minimizing their recognition and clearance by the mononuclear phagocyte system (MPS).[5][6] This "stealth" characteristic significantly prolongs the circulation half-life of the LNPs, allowing for greater accumulation at target tissues.[5]
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Modulation of Cellular Uptake: The density of the PEG layer can influence the interaction of LNPs with target cells. While a dense PEG layer can hinder cellular uptake, the transient nature of the DMG anchor allows for the gradual shedding of the PEG-lipid, exposing the underlying lipids that facilitate endosomal escape and intracellular delivery of the nucleic acid payload.[6][7]
Quantitative Data on LNP Formulations
The precise molar ratio of lipid components is critical in determining the physicochemical properties and biological activity of LNPs. PEG(2000)-C-DMG is typically included as a small molar percentage of the total lipids.
| Formulation | Application | Ionizable Lipid | Helper Lipid | Cholesterol | PEG(2000)-C-DMG | Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Patisiran (Onpattro®) | siRNA therapeutic (hATTR amyloidosis) | DLin-MC3-DMA | DSPC | Cholesterol | PEG(2000)-C-DMG | 50:10:38.5:1.5 | ~80 | - | >95% | [1][] |
| mRNA LNP (Research) | mRNA delivery | SM-102 | DSPC | Cholesterol | PEG(2000)-C-DMG | 50:10:38.5:1.5 | ~80-100 | Slightly positive | >90% | [9] |
| siRNA LNP (Research) | siRNA delivery to dendritic cells | DLin-MC3-DMA | DSPC | Cholesterol | PEG(2000)-C-DMG | 51:10:39:1.5 | 40-60 | - | - | [10] |
| mRNA LNP (PEG Variation Study) | mRNA delivery | Synthetic Ionizable Lipid | DOPE | Cholesterol | PEG(2000)-C-DMG | 40:10:48.5:1.5 | ~100 | +15 | >80% | [4] |
| mRNA LNP (PEG Variation Study) | mRNA delivery | Synthetic Ionizable Lipid | DOPE | Cholesterol | PEG(2000)-C-DMG | 40:10:45:5 | ~120 | +10 | >80% | [4] |
Experimental Protocols
LNP Preparation via Microfluidic Mixing
This method allows for the rapid and reproducible formation of monodisperse LNPs.
Materials:
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Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol (B145695)
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DSPC dissolved in ethanol
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Cholesterol dissolved in ethanol
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PEG(2000)-C-DMG dissolved in ethanol
-
Nucleic acid (siRNA or mRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)
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Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and PEG(2000)-C-DMG) in absolute ethanol to a final concentration of 10-20 mg/mL.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).
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Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in the acidic aqueous buffer to a suitable concentration (e.g., 0.2-0.5 mg/mL).
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Microfluidic Mixing: Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phase on the microfluidic device (a common ratio is 3:1).
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LNP Formation: Load the lipid mixture into one syringe and the nucleic acid solution into another. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the nucleic acid encapsulated.
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Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove the ethanol and raise the pH.
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Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter and store at 4°C.
LNP Preparation via Nanoprecipitation (Vortexing Method)
This is a simpler method suitable for initial screening and small-scale preparations.
Materials:
-
Lipid mixture in ethanol (as prepared in the microfluidic protocol)
-
Nucleic acid in acidic aqueous buffer (as prepared in the microfluidic protocol)
Procedure:
-
Dispense Aqueous Phase: Pipette the nucleic acid solution into a sterile microcentrifuge tube.
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Rapid Addition of Ethanolic Phase: While vigorously vortexing the aqueous solution, rapidly add the ethanolic lipid mixture.
-
Incubation: Continue vortexing for 30-60 seconds and then incubate at room temperature for 30 minutes to allow for LNP stabilization.
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Dialysis and Storage: Proceed with dialysis and storage as described in the microfluidic mixing protocol.
Mandatory Visualizations
Caption: Workflow for the formulation of lipid nanoparticles (LNPs).
References
- 1. Patisiran - Wikipedia [en.wikipedia.org]
- 2. tga.gov.au [tga.gov.au]
- 3. PEG2000-C-DMG|LNP |DC Chemicals [dcchemicals.com]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 9. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shielding of Lipid Nanoparticles for siRNA Delivery: Impact on Physicochemical Properties, Cytokine Induction, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
